molecular formula C17H36O B8128153 3-Hexylundecan-1-OL

3-Hexylundecan-1-OL

Cat. No.: B8128153
M. Wt: 256.5 g/mol
InChI Key: WGDHJACBNBATDD-UHFFFAOYSA-N
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Description

3-Hexylundecan-1-OL is an organic compound with the molecular formula C17H36O. It is a long-chain fatty alcohol that is used in various industrial applications due to its unique chemical properties. This compound is known for its high boiling point and low volatility, making it suitable for use in high-temperature applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hexylundecan-1-OL can be synthesized through the catalytic methoxycarbonylation of hex-1-ene and oct-1-ene dimers. This process involves the use of a catalyst to facilitate the reaction between the olefins and methanol, resulting in the formation of methyl 3-hexylundecanoate, which can then be reduced to this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of heterogeneous catalysts. These catalysts are preferred due to their ease of separation and reusability. The reaction conditions often include high substrate-to-catalyst molar ratios and controlled temperatures to ensure high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Hexylundecan-1-OL undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the alcohol group to a carboxylic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the alcohol to an alkane.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sulfuric acid as catalysts.

Major Products Formed

    Oxidation: 3-Hexylundecanoic acid.

    Reduction: 3-Hexylundecane.

    Substitution: 3-Hexylundecyl chloride.

Scientific Research Applications

3-Hexylundecan-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hexylundecan-1-OL involves its interaction with various molecular targets. As a fatty alcohol, it can integrate into lipid membranes, altering their fluidity and permeability. This property is particularly useful in the formulation of emulsions and other colloidal systems. The compound’s ability to form hydrogen bonds with water molecules also plays a crucial role in its function as an emulsifier .

Comparison with Similar Compounds

Similar Compounds

    Cetyl alcohol (hexadecan-1-ol): A C-16 fatty alcohol with similar properties but a shorter carbon chain.

    Octadecan-1-ol: Another long-chain fatty alcohol with an even longer carbon chain.

Uniqueness

3-Hexylundecan-1-OL is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring both stability and low volatility .

Properties

IUPAC Name

3-hexylundecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O/c1-3-5-7-9-10-12-14-17(15-16-18)13-11-8-6-4-2/h17-18H,3-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDHJACBNBATDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a round bottom flask is added 42.4 (0.4 mol) of diethylene glycol under a nitrogen atmosphere. To this reaction mass is added 2.3 g (0.1 mole) of sodium over 1 hour. The reaction mass is heated to 130° C. whereby all of the sodium has reacted. Then 27.4 g (0.1 mol) of C17H35Cl is added over 1 hour and then kept for 17 hours at these conditions. Reaction temperature is then increased to 140° C. and kept for 17 hours at these conditions for 24 hours. The reaction mass upon cooling consists of 2 layers. GC shows the bottom layer to be mostly diethylene glycol. The reaction mass is filtered and the bottom diethylene glycol layer separated. The top organic layer is diluted with diethyl ether, water washed and dried over anhydrous MgSO4. After filtering, the organic layer is fractionally distilled to give a fraction at from 200°-220° C. and 2.25-2.5 mm containing the desired product, C17H35O(CH2CH2O)2OH, in two isomeric forms, one of which is the desired isomer of this invention, namely C8H17 (C6H13)CHCH2CH2 (OCH2CH2)2OH.
Name
C17H35O(CH2CH2O)2OH
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
42.4
Quantity
0.4 mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
Quantity
27.4 g
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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